

# physical and chemical characteristics of 2-(4-Nitrophenoxy)propanoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)propanoic acid

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An In-depth Technical Guide to the Physicochemical Characteristics of **2-(4-Nitrophenoxy)propanoic Acid**

## Introduction

**2-(4-Nitrophenoxy)propanoic acid** is a nitroaromatic compound with applications in chemical synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of its core physical and chemical properties is fundamental to its effective application. This guide provides a detailed examination of the compound's identity, physicochemical parameters, spectroscopic profile, and handling protocols, synthesized from established chemical data sources.

## Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the first step in any rigorous scientific endeavor. **2-(4-Nitrophenoxy)propanoic acid** is cataloged under several identifiers, ensuring its unambiguous recognition in global databases.

Key Identifiers:

- IUPAC Name: **2-(4-nitrophenoxy)propanoic acid**[\[1\]](#)
- Synonyms: 2-(4-nitrophenoxy)propionic acid[\[2\]](#)
- CAS Number: 13794-10-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Molecular Formula: C<sub>9</sub>H<sub>9</sub>NO<sub>5</sub> [1][2][3]
- Molecular Weight: 211.17 g/mol [1][2][3]

The molecule's architecture is defined by a propanoic acid moiety linked via an ether bond to a para-substituted nitrophenyl ring. This structure dictates its reactivity and physical behavior.

Caption: Key functional groups of **2-(4-Nitrophenoxy)propanoic acid**.

## Physicochemical Properties

The compound's physical and chemical characteristics are summarized below. These values are critical for designing experimental conditions, predicting behavior in biological systems, and establishing purification protocols.

Property	Value	Source(s)
Appearance	Solid	[5]
Melting Point	130-140 °C	[6]
Boiling Point	395.1 ± 17.0 °C (Predicted)	[6]
Density	1.377 ± 0.06 g/cm <sup>3</sup> (Predicted)	[6]
pKa (acid dissociation constant)	2.97 ± 0.10 (Predicted)	[6][7]
LogP (octanol-water partition coefficient)	1.4467	[2]
Topological Polar Surface Area (TPSA)	89.67 Å <sup>2</sup>	[2]
Storage Temperature	Room Temperature, Sealed in dry conditions	[2][6]

Expert Insights: The predicted pKa of ~2.97 indicates that **2-(4-Nitrophenoxy)propanoic acid** is a relatively strong organic acid. At physiological pH (~7.4), the carboxylic acid group will be fully deprotonated, rendering the molecule anionic. This is a crucial consideration for drug

development professionals studying membrane permeability and receptor interactions. The LogP value of ~1.45 suggests moderate lipophilicity.

## Spectroscopic Profile

Structural elucidation and confirmation rely on spectroscopic methods. While raw spectral data is proprietary to the acquiring entity, the availability of NMR and other spectroscopic analyses is documented.

- **Nuclear Magnetic Resonance (NMR):** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are essential for confirming the carbon-hydrogen framework.  $^1\text{H}$  NMR would show distinct signals for the aromatic protons, the methine proton of the propanoic acid chain, and the methyl protons.[\[8\]](#)[\[9\]](#)[\[10\]](#) The aromatic region would be complex due to the electron-withdrawing nitro group.
- **Infrared (IR) Spectroscopy:** IR analysis would confirm the presence of key functional groups. Expected characteristic absorption peaks include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, C-O stretches for the ether linkage, and N-O stretches for the nitro group.
- **Mass Spectrometry (MS):** This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and purity.[\[11\]](#)

## Chemical Reactivity and Stability

The reactivity of **2-(4-Nitrophenoxy)propanoic acid** is governed by its three primary functional groups:

- **Carboxylic Acid:** This group can undergo standard reactions such as esterification, amide formation, and reduction. Its acidic nature allows for salt formation with bases.
- **Ether Linkage:** The ether bond is generally stable but can be cleaved under harsh conditions (e.g., strong acids like HI).
- **Nitrophenyl Group:** The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates.

The compound should be stored sealed in a dry environment at room temperature to prevent degradation.<sup>[2][6]</sup>

## Experimental Protocol: Purity Determination by HPLC

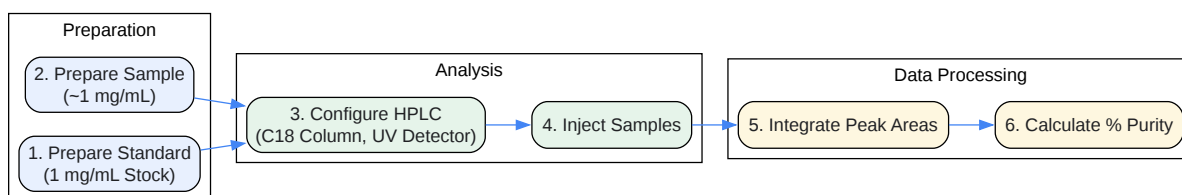
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds in research and pharmaceutical settings.

Objective: To determine the purity of a **2-(4-Nitrophenoxy)propanoic acid** sample.

Methodology:

- **Standard Preparation:** Accurately weigh ~10 mg of a certified reference standard of **2-(4-Nitrophenoxy)propanoic acid** and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to make a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.
- **Sample Preparation:** Prepare a sample solution of **2-(4-Nitrophenoxy)propanoic acid** at a concentration of ~1 mg/mL in the same solvent.
- **Instrumentation & Conditions:**
  - **HPLC System:** A standard system with a UV detector.
  - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  - **Mobile Phase:** A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
  - **Flow Rate:** 1.0 mL/min.
  - **Detection Wavelength:** Set based on the UV absorbance maximum of the nitroaromatic chromophore (typically 254 nm or a more specific wavelength determined by a UV scan).
  - **Injection Volume:** 10 µL.

- Analysis: Inject the standard solutions and the sample solution.
- Data Processing: Calculate the area of the main peak in the sample chromatogram. Determine the percentage purity by comparing the peak area of the main component to the total area of all peaks, or by quantifying against the calibration curve derived from the reference standard.



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Caption: High-level workflow for HPLC purity analysis.

## Safety and Handling

While comprehensive safety data for this specific isomer is limited, data for related nitrophenoxy and nitrophenyl propanoic acids indicate a need for standard laboratory precautions.

- Hazard Classification: Generally classified as an irritant. May cause skin, eye, and respiratory irritation.[12][13]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13][14]
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid all personal contact, including inhalation.[13][14]

- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2][14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

## Conclusion

**2-(4-Nitrophenoxy)propanoic acid** is a well-defined organic molecule with characteristics stemming from its acidic, ether, and nitroaromatic functionalities. Its moderate lipophilicity and strong acidic nature are key parameters for its application in synthetic chemistry and potential use in drug discovery programs. The technical data presented in this guide serves as a foundational resource for scientists, enabling informed experimental design, safe handling, and effective utilization of this compound in research and development.

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## References

- 1. 2-(4-Nitrophenoxy)propanoic acid | C<sub>9</sub>H<sub>9</sub>NO<sub>5</sub> | CID 3805139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 2-(4-nitrophenoxy)propanoic acid - [sigmaaldrich.com]
- 5. 2-(4-Nitrophenyl)propionic acid - Protheragen [protheragen.ai]
- 6. 13794-10-0 CAS MSDS (2-(4-NITROPHENOXY)PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-(4-NITROPHENOXY)PROPANOIC ACID CAS#: 13794-10-0 [m.chemicalbook.com]

- 8. 2-(4-NITROPHENYL)PROPIONIC ACID(19910-33-9) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 19910-33-9|2-(4-Nitrophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 11. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]
- 12. 2-(4-Nitrophenyl)propionic acid | C<sub>9</sub>H<sub>9</sub>NO<sub>4</sub> | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. angenechemical.com [angenechemical.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [physical and chemical characteristics of 2-(4-Nitrophenoxy)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077076#physical-and-chemical-characteristics-of-2-4-nitrophenoxy-propanoic-acid]

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